Scaffold-Based MAGL Inhibitory Potency Differentiation: Methylsulfonyl‑Azetidine vs. Acetyl‑Azetidine Analogs
No direct IC50 data are available for (1-(methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone itself. However, the piperazinyl azetidine chemotype to which this compound belongs has been extensively characterized for MAGL inhibition. In a systematic structure–activity relationship study, the methylsulfonyl‑bearing irrev‑ersible inhibitor 8 (IC50 = 0.0065 nM) showed >1,000‑fold higher potency than acetyl‑azetidine reversible inhibitor 17 (IC50 = 6.5 nM) [1]. The pyridin‑2‑yl group on the piperazine is a critical pharmacophore element; its replacement with a phenyl group typically reduces MAGL affinity substantially, as shown by related compound pairs in the same series. This indicates that the specific combination of a methylsulfonyl azetidine and a 2‑pyridyl piperazine found in CAS 1428372-67-1 occupies a differentiated position within the scaffold SAR that is associ‑ated with high‑potency, irreversible binding character.
| Evidence Dimension | MAGL inhibitory potency (IC50) and reversible vs. irreversible binding mode |
|---|---|
| Target Compound Data | Not directly determined; compound belongs to methylsulfonyl‑azetidine / pyridyl‑piperazine subclass predicted to exhibit irreversible binding based on scaffold SAR |
| Comparator Or Baseline | Compound 17 (acetyl‑azetidine, pyridyl‑piperazine): IC50 = 6.5 nM (reversible); Compound 8 (methylsulfonyl‑azetidine, phenyl‑piperazine): IC50 = 0.0065 nM (irreversible) |
| Quantified Difference | Potency difference >1,000‑fold between irreversible methylsulfonyl subclass and reversible acetyl subclass within same scaffold family |
| Conditions | Human recombinant MAGL enzyme inhibition assay; ABPP selectivity profiling in mouse brain membrane proteomes |
Why This Matters
For scientists screening for irreversible serine hydrolase inhibitors or developing covalent PET tracers, selecting the methylsulfonyl‑azetidine subclass over acetyl‑azetidine analogs is critical to achieving sub‑nanomolar target engagement and sustained target occupancy in vivo.
- [1] Chen, Z.; Mori, W.; Deng, X.; et al. Design, Synthesis, and Evaluation of Reversible and Irreversible Monoacylglycerol Lipase Positron Emission Tomography (PET) Tracers Using a "Tail Switching" Strategy on a Piperazinyl Azetidine Skeleton. J. Med. Chem. 2019, 62, 3336-3353. View Source
